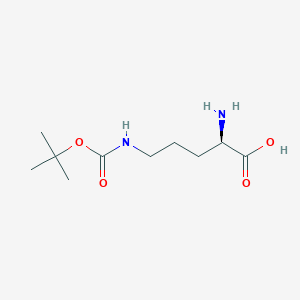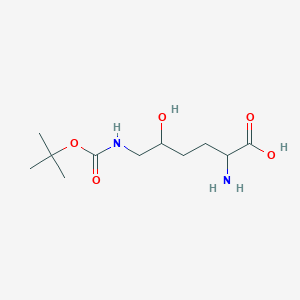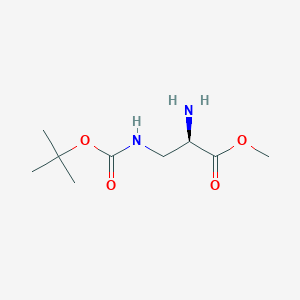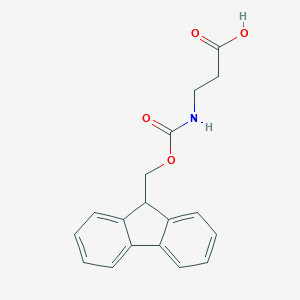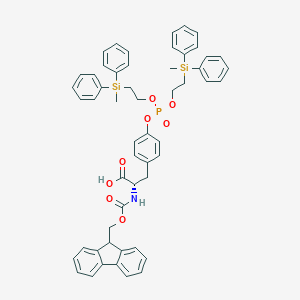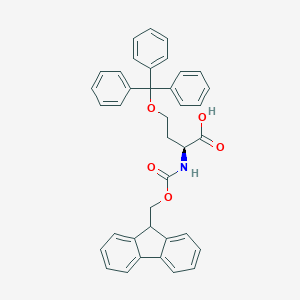
Fmoc-O-trityl-L-homosérine
Vue d'ensemble
Description
Fmoc-O-trityl-L-homoserine, also known as Fmoc-Hse (Trt)-Oh, Fmoc-HoSer (Trt)-OH, and Fmoc-Homoser (Trt)-OH, is a compound with the molecular formula C38H33NO5 . It has a molecular weight of 583.7 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid .
Molecular Structure Analysis
The InChI string for Fmoc-O-trityl-L-homoserine isInChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 . The Canonical SMILES string is C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 . Physical And Chemical Properties Analysis
Fmoc-O-trityl-L-homoserine appears as white to off-white crystals . It has a molecular weight of 583.68 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .Applications De Recherche Scientifique
Fmoc-O-trityl-L-homosérine (Fmoc-Hse(Trt)-OH) Applications dans la recherche scientifique
Synthèse peptidique : Fmoc-Hse(Trt)-OH est largement utilisé dans la synthèse peptidique en phase solide (SPPS), où le groupe Trt protège le groupe hydroxyle de la chaîne latérale, permettant des modifications sélectives tandis que le dérivé est attaché au support solide .
Chimie verte : Les efforts pour rendre la synthèse peptidique plus respectueuse de l'environnement ont conduit à l'utilisation de Fmoc-Hse(Trt)-OH dans des solvants et des méthodologies plus écologiques, réduisant l'impact environnemental de la production de peptides .
Conjugués d'oligonucléotides : Ce composé a été utilisé pour préparer des conjugués d'oligonucléotides, qui sont essentiels à la création de séquences de liaison sélectives pour cibler des molécules d'ARN spécifiques dans les cellules .
Synthèse d'acides aminés non protéinogènes : Fmoc-Hse(Trt)-OH est utilisé dans la synthèse d'acides aminés non protéinogènes, qui sont essentiels pour produire des peptides avec des propriétés uniques que l'on ne trouve pas dans les protéines naturelles .
Développement de médicaments : En raison de son rôle dans la synthèse peptidique, Fmoc-Hse(Trt)-OH contribue au développement de médicaments, en particulier à la création de thérapies à base de peptides avec des applications potentielles dans diverses maladies.
Recherche sur les conjugués peptide-oligonucléotide (POCs) : Le composé est essentiel à la recherche et au développement des POCs, qui ont des applications uniques dans des domaines émergents tels que l'administration ciblée de médicaments et les outils de diagnostic .
Mécanisme D'action
Target of Action
Fmoc-O-trityl-L-homoserine, also known as Fmoc-Hse(Trt)-OH, is a building block used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that are being synthesized. The role of Fmoc-Hse(Trt)-OH is to enable side-chain modification of homoserine serines .
Mode of Action
Fmoc-Hse(Trt)-OH interacts with its targets (amino acids) through a process called Fmoc solid-phase peptide synthesis . The Trt (trityl) group can be removed with 1% TFA (trifluoroacetic acid) in DCM (dichloromethane) containing 5% TIS (triisopropylsilane), enabling the side-chain hydroxyl group to be selectively modified while the derivative is attached to the solid support .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Hse(Trt)-OH are those involved in peptide synthesis. The compound allows for the selective modification of the side-chain hydroxyl group of homoserine serines, which can lead to the creation of peptides with specific properties .
Result of Action
The result of Fmoc-Hse(Trt)-OH’s action is the creation of peptides with selectively modified homoserine serines. This can lead to peptides with specific properties, depending on the desired outcome of the synthesis .
Action Environment
The action of Fmoc-Hse(Trt)-OH can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 15-25°C . Additionally, the effectiveness of the Trt group removal can be influenced by the concentration of TFA and TIS in the DCM .
Analyse Biochimique
Biochemical Properties
Fmoc-Hse(Trt)-OH plays a crucial role in biochemical reactions, particularly in peptide synthesis . The Trt group can be removed with 1% TFA in DCM containing 5% TIS, enabling the side-chain hydroxyl group of Fmoc-Hse(Trt)-OH to be selectively modified while the derivative is attached to the solid support .
Molecular Mechanism
The molecular mechanism of Fmoc-Hse(Trt)-OH primarily involves its role in peptide synthesis. The compound’s Trt group can be removed, allowing for the selective modification of the side-chain hydroxyl group . This process is crucial for the synthesis of specific peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, Fmoc-Hse(Trt)-OH is stable under standard conditions . The long-term effects of Fmoc-Hse(Trt)-OH on cellular function in in vitro or in vivo studies have not been extensively reported in the literature.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTREFXHXPNEJN-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





